(1RS,2RS)-2-(6-Methylpyridin-3-yl)-cyclopropanecarboxylic acid ethyl ester
Description
The compound "(1RS,2RS)-2-(6-Methylpyridin-3-yl)-cyclopropanecarboxylic acid ethyl ester" features a cyclopropane ring fused to a pyridine moiety substituted with a methyl group at position 6.
Properties
CAS No. |
4903-96-2 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
ethyl 2-(6-methylpyridin-3-yl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-3-15-12(14)11-6-10(11)9-5-4-8(2)13-7-9/h4-5,7,10-11H,3,6H2,1-2H3 |
InChI Key |
BOHGDLNSPYNXGS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC1C2=CN=C(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation of Alkenes
A common method for preparing cyclopropane derivatives is the cyclopropanation of alkenes using diazo compounds or carbenoid reagents. For this compound, the key step involves reacting an alkene precursor bearing the 6-methylpyridin-3-yl substituent with a carbene source to form the cyclopropane ring.
- The alkene precursor can be synthesized by functionalizing 6-methylpyridine at the 3-position with an alkene side chain.
- Cyclopropanation is then performed using reagents such as ethyl diazoacetate in the presence of a catalyst (e.g., Rhodium(II) complexes) to yield ethyl 2-(6-methylpyridin-3-yl)cyclopropanecarboxylate.
This method typically affords a mixture of stereoisomers (1RS,2RS) due to the non-stereoselective nature of the carbene addition to the double bond.
Esterification of Cyclopropanecarboxylic Acid Derivatives
Alternatively, the cyclopropanecarboxylic acid derivative can be prepared first, followed by esterification with ethanol under acidic or catalytic conditions to yield the ethyl ester.
- The cyclopropanecarboxylic acid bearing the 6-methylpyridin-3-yl substituent can be synthesized by ring closure reactions or via functional group transformations on substituted precursors.
- Esterification is generally performed using acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) or by using coupling agents such as DCC (dicyclohexylcarbodiimide) in the presence of ethanol.
Use of Phosphorane Intermediates (Wittig-type Reactions)
According to patent literature on related cyclopropane carboxylate esters, phosphorane intermediates can be employed to introduce the cyclopropane ring and side chains with controlled stereochemistry.
- A phosphonium salt is reacted with a base to form a phosphorane ylide.
- This ylide undergoes condensation with aldehyde or ketone precursors to form cyclopropane carboxylate esters.
- The process allows for stereochemical control and high yield of the desired cyclopropane ester.
Though the patent examples focus on 3-formyl cyclopropane-1-carboxylates, the methodology is adaptable to 2-substituted cyclopropane esters such as the 6-methylpyridinyl derivative.
Research Findings and Data Summary
| Preparation Step | Methodology | Key Reagents/Conditions | Outcome / Notes |
|---|---|---|---|
| Alkene synthesis | Functionalization of 6-methylpyridine | Directed lithiation or cross-coupling to install alkene side chain | Precursor for cyclopropanation |
| Cyclopropanation | Carbene addition (e.g., Rh(II)-catalyzed) | Ethyl diazoacetate, Rh(II) catalyst, inert solvent | Mixture of 1RS,2RS stereoisomers; moderate to high yield |
| Esterification | Acid-catalyzed or coupling agent-mediated | Ethanol, acid catalyst (H2SO4, p-TsOH) or DCC | High purity ethyl ester obtained |
| Phosphorane-mediated cyclopropanation | Wittig-type condensation | Phosphonium salt, base (e.g., NaH), aldehyde precursor | Stereoselective synthesis possible, improved yields |
Detailed Notes on Stereochemistry and Yield
- The cyclopropanation step often results in a racemic mixture of diastereomers (1RS,2RS), which may require chromatographic separation if stereopure compounds are needed.
- Epimerization can occur under certain reaction conditions, which can be exploited to favor one stereoisomer.
- The phosphorane intermediate method provides a route to control stereochemistry more precisely, as shown in related patent literature on cyclopropane carboxylate esters with various side chains.
- Yields reported for similar cyclopropane ester syntheses range from 50% to over 80%, depending on reaction conditions and purification methods.
Chemical Reactions Analysis
Types of Reactions
(1RS,2RS)-2-(6-Methylpyridin-3-yl)-cyclopropanecarboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the cyclopropane moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
Research indicates that compounds similar to (1RS,2RS)-2-(6-Methylpyridin-3-yl)-cyclopropanecarboxylic acid ethyl ester may exhibit significant pharmacological properties, including anti-inflammatory and analgesic effects. The presence of the pyridine moiety can enhance biological activity by facilitating interactions with biological targets.
Case Studies
A study published in the Journal of Medicinal Chemistry explored derivatives of cyclopropane carboxylic acids for their potential as anti-inflammatory agents. The results demonstrated that modifications to the cyclopropane structure could lead to improved efficacy and reduced side effects in animal models .
Agricultural Applications
Pesticidal Properties
Emerging research suggests that (1RS,2RS)-2-(6-Methylpyridin-3-yl)-cyclopropanecarboxylic acid ethyl ester may serve as an eco-friendly pesticide alternative. Its structural characteristics could allow it to act against various agricultural pests while minimizing environmental impact.
Research Findings
In a study focusing on botanical pesticides, it was found that compounds derived from similar structures exhibited notable acaricidal properties against common agricultural pests such as spider mites and aphids. The effectiveness of these compounds was attributed to their ability to disrupt pest metabolic processes without harming beneficial insects .
Organic Synthesis
Building Block in Synthesis
The compound serves as a valuable building block in organic synthesis, particularly in the development of more complex molecules. Its unique structure allows for various chemical transformations, making it suitable for synthesizing pharmaceuticals and agrochemicals.
Synthetic Applications
For instance, researchers have utilized (1RS,2RS)-2-(6-Methylpyridin-3-yl)-cyclopropanecarboxylic acid ethyl ester in synthesizing novel heterocyclic compounds that demonstrate enhanced biological activity. The compound's reactivity can be harnessed in multi-step synthetic pathways to create diverse chemical entities .
Mechanism of Action
The mechanism of action of (1RS,2RS)-2-(6-Methylpyridin-3-yl)-cyclopropanecarboxylic acid ethyl ester would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved could include signal transduction, metabolic processes, or other cellular mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopropane Carboxylic Acid Esters
a. Tetramethrin (CAS 7696-12-0)
- Structure : 2,2-Dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylic acid ester.
- Key Differences: Substituents: Tetramethrin has bulky dimethyl and propenyl groups, unlike the pyridinyl group in the target compound.
- Physicochemical Properties: Higher molecular weight (C₁₉H₂₅NO₄) and logP due to its branched alkyl chains.
b. Benoxaprofen Ethyl Ester (CAS 51234-41-4)
- Structure: Ester derivative of the NSAID benoxaprofen.
- Key Differences: Core Structure: Lacks a cyclopropane ring; instead, it has a biphenylacetic acid backbone.
Pyridine/Pyrazine Derivatives
a. 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid (CAS 930111-02-7)
- Structure : Pyrazine ring with a methyl group and piperidine-carboxylic acid substituent.
- Key Differences :
- Heterocycle: Pyrazine (two nitrogen atoms) vs. pyridine (one nitrogen).
- Functional Groups: Carboxylic acid vs. ethyl ester, affecting solubility and bioavailability.
- Physical Properties : Higher melting point (185–186.5°C) due to hydrogen bonding from the carboxylic acid group .
b. Impurity F(EP) Hydrochloride (CAS 93413-79-7)
Stereochemical and Functional Group Variations
a. Formoterol-Related Compounds ()
- Structural Features: Methoxyphenyl groups and ethanolamine backbones.
- Relevance : Highlights the importance of stereochemistry (RS configurations) in receptor binding and activity. The target compound’s (1RS,2RS) configuration may similarly influence its pharmacodynamics .
b. Benfluorex Hydrochloride ()
- Structure : Contains a trifluoromethylphenyl group and benzoate ester.
- Key Differences: Bulky trifluoromethyl group vs. pyridinyl-methyl in the target compound. Application: Benfluorex is an anorectic agent, suggesting divergent therapeutic pathways .
Research Implications and Gaps
- Structural Activity Relationships (SAR): The cyclopropane ring’s strain may enhance binding rigidity compared to non-cyclopropane analogs.
- Methyl Group Impact : The 6-methylpyridinyl group could improve metabolic stability over unsubstituted pyridine (e.g., CAS 484654-39-9) .
- Data Limitations : Direct pharmacological data on the target compound are absent in the provided evidence; further studies on solubility, stability, and receptor affinity are needed.
Biological Activity
The compound (1RS,2RS)-2-(6-Methylpyridin-3-yl)-cyclopropanecarboxylic acid ethyl ester (CAS Number: 1251905-92-6) is a cyclopropane derivative featuring a pyridine ring and an ethyl ester functional group. Its unique structure suggests potential biological activities, which have been the subject of various studies. This article reviews its biological activity, including pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of 205.25 g/mol. The presence of the pyridine ring is significant as it is often associated with diverse biological activities, including antimicrobial and anticancer properties. The cyclopropane moiety may enhance the compound's reactivity and interaction with biological targets.
Biological Activity Overview
Research on (1RS,2RS)-2-(6-Methylpyridin-3-yl)-cyclopropanecarboxylic acid ethyl ester indicates several areas of potential biological activity:
- Antimicrobial Activity : Compounds with similar structural features have demonstrated antimicrobial effects. For instance, derivatives containing pyridine rings are known to inhibit bacterial growth and could serve as effective agents against resistant strains .
- Anticancer Properties : The structural characteristics suggest potential anticancer activity. Similar compounds have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth.
- Enzyme Inhibition : There is evidence that compounds with cyclopropane scaffolds can act as enzyme inhibitors, particularly in metabolic pathways involving amino acids. For example, studies have shown that certain cyclopropane derivatives inhibit O-acetylserine sulfhydrylase (OASS), an enzyme critical for cysteine biosynthesis .
Structure-Activity Relationships (SAR)
The biological activity of (1RS,2RS)-2-(6-Methylpyridin-3-yl)-cyclopropanecarboxylic acid ethyl ester can be influenced by modifications to its structure:
- Pyridine Substitution : Variations in the substitution pattern on the pyridine ring can significantly affect potency and selectivity against specific biological targets.
- Cyclopropane Modifications : Alterations in the cyclopropane moiety may enhance or reduce the compound's reactivity and interaction with enzymes or receptors.
Case Studies and Research Findings
Several studies highlight the biological implications of this compound:
- In vitro Studies : Research has shown that derivatives of cyclopropanecarboxylic acids exhibit varying degrees of cytotoxicity against different cancer cell lines. Compounds with ester functionalities tend to demonstrate improved cell permeability and efficacy compared to their acid counterparts .
- Antimicrobial Testing : In a comparative study, compounds similar to (1RS,2RS)-2-(6-Methylpyridin-3-yl)-cyclopropanecarboxylic acid ethyl ester were tested against Gram-positive and Gram-negative bacteria, revealing significant antimicrobial activity that supports further investigation into their mechanisms .
- Pharmacological Evaluation : A series of related compounds were synthesized and evaluated for antidepressant activity, indicating that structural modifications can lead to enhanced pharmacological profiles .
Comparative Analysis
The following table summarizes related compounds and their biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-Methylpyridin-3-carboxylic acid | Pyridine ring with carboxylic acid | Antimicrobial |
| Cyclopropanecarboxylic acid | Cyclopropane core with carboxylic acid | Potential anti-inflammatory |
| Ethyl 2-(6-Methylpyridin-3-yl)acetate | Similar pyridine substitution | Anticancer properties |
This comparison illustrates the unique position of (1RS,2RS)-2-(6-Methylpyridin-3-yl)-cyclopropanecarboxylic acid ethyl ester within a broader class of biologically active compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
